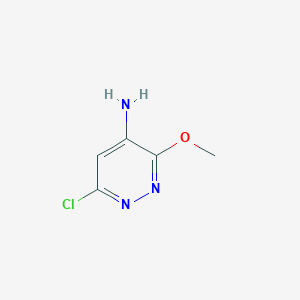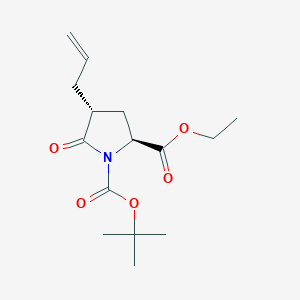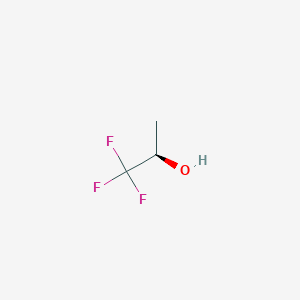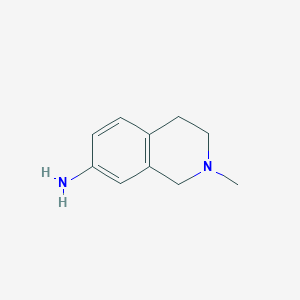
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Descripción general
Descripción
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound with the CAS Number: 14097-40-6 . Its molecular weight is 162.23 and it is typically stored at room temperature . It is usually in the form of a powder .
Synthesis Analysis
The synthesis of this compound and its analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-1,2,3,4-tetrahydro-7-isoquinolinamine . The InChI code is 1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 90-92 degrees Celsius . It is typically stored at room temperature and is usually in the form of a powder .Aplicaciones Científicas De Investigación
Neurological Research and Parkinson's Disease
- Endogenous Presence in Brain : 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine, along with similar compounds, has been identified as an endogenous amine in rat and human brains. These compounds have been linked to neurological conditions such as Parkinson's disease (Kohno, Ohta, & Hirobe, 1986); (Niwa et al., 1991).
- Potential Parkinsonism Induction : Studies have shown that certain derivatives of this compound, such as 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline, may induce parkinsonism-like symptoms in mice. This suggests a possible link between these compounds and idiopathic Parkinson's disease (Kotake et al., 1995).
Chemical Properties and Applications
- Redox-Annulation Reactions : this compound is involved in redox-neutral annulations with electron-deficient o-Tolualdehydes, contributing to advancements in organic chemistry (Paul, Adili, & Seidel, 2019).
Neuroprotective Potential
- Neuroprotection in Cultured Neurons : There's evidence suggesting neuroprotective effects of certain derivatives against dopaminergic neurotoxins. This indicates potential applications in developing treatments for neurological disorders like Parkinson's disease (Kotake et al., 2005).
Novel Biological Actions
- Diverse Biological Impacts : The compound and its derivatives show a variety of biological actions, including neurotoxic and neuroprotective effects. This highlights the compound's complexity and potential in neurological research (Peana, Bassareo, & Acquas, 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ) which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Thiq analogs are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders , suggesting that this compound may have similar effects.
Análisis Bioquímico
Biochemical Properties
2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between this compound and MAO can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to receptors such as the dopamine receptor, influencing neurotransmission and potentially exhibiting neuroprotective effects .
Cellular Effects
This compound has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the signaling pathways associated with dopamine and serotonin, leading to changes in neurotransmitter release and uptake . Furthermore, it has been observed to affect the expression of genes involved in neuroprotection and neuroinflammation, suggesting its potential therapeutic applications in neurodegenerative diseases .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to the active site of enzymes such as MAO, leading to enzyme inhibition . This binding interaction can result in the accumulation of monoamines, thereby enhancing neurotransmission. Additionally, this compound can modulate the activity of receptors like the dopamine receptor, influencing downstream signaling pathways and altering cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit neuroprotective and anti-inflammatory effects . At higher doses, it can lead to toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects and the balance between therapeutic and toxic doses are critical considerations for the potential clinical application of this compound.
Propiedades
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-5-4-8-2-3-10(11)6-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKLIVSHUQSRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514667 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14097-40-6 | |
| Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50514667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
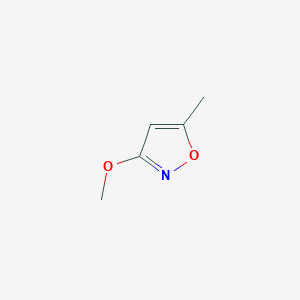
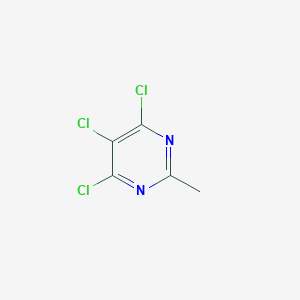
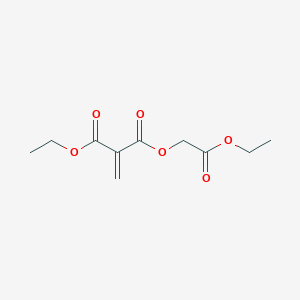
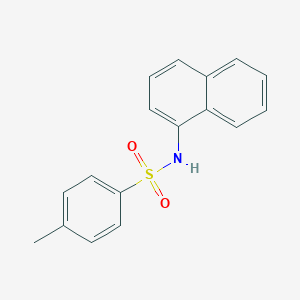

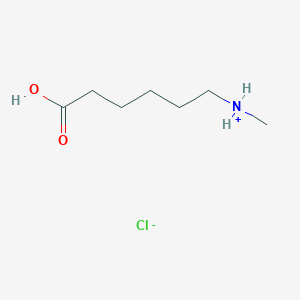
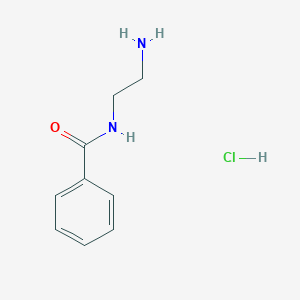
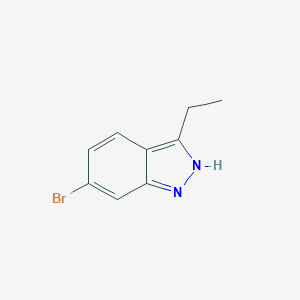


![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)
